molecular formula C14H15N3O2S B2609533 4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 941958-30-1

4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2609533
CAS No.: 941958-30-1
M. Wt: 289.35
InChI Key: GEWGQBISFWBVLZ-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic compound that features a benzothiazole ring fused to a piperazine ring

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Benzothiazole derivatives have been reported to have various biological effects, which suggests that they may interact with their targets in several ways .

Biochemical Pathways

Benzothiazole derivatives have been associated with a variety of biological activities , indicating that they may influence multiple biochemical pathways.

Result of Action

Benzothiazole derivatives have been associated with various biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the condensation of 1,3-benzothiazole-2-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

4-(1,3-Benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(1,3-Benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Research is ongoing into its potential as an anti-tubercular agent, as well as its activity against other bacterial and viral pathogens.

    Industry: It is used in the development of new materials, including polymers and advanced composites

Comparison with Similar Compounds

Similar compounds to 4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one include other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its anti-cancer and anti-inflammatory properties.

    Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.

    Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-tubercular agent.

What sets this compound apart is its unique piperazine ring, which enhances its stability and allows for more diverse chemical modifications .

Properties

IUPAC Name

4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-14(2)13(19)15-7-8-17(14)12(18)11-16-9-5-3-4-6-10(9)20-11/h3-6H,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWGQBISFWBVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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